molecular formula C4H5ClN4O B1487664 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide CAS No. 1232800-16-6

3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide

Cat. No. B1487664
M. Wt: 160.56 g/mol
InChI Key: KAVCFTFVLRFCHM-UHFFFAOYSA-N
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Description

3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide is a chemical compound with the CAS Number: 1232800-16-6 and a molecular weight of 160.56 . It is a solid substance at room temperature .


Physical And Chemical Properties Analysis

3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide is a solid substance at room temperature . Its molecular weight is 160.56 .

Scientific Research Applications

  • Scientific Field: Pharmaceutical Chemistry
    • Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
    • Methods of Application : This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
    • Results or Outcomes : The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
  • Scientific Field: Material Science

    • Application : 1H-1,2,4-Triazole-3-thiol was used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .
    • Methods of Application : The compound was used to design a probe for surface enhanced Raman scattering, a powerful spectroscopic method that can provide detailed information about the molecular structure, phase and polymorphy, crystallinity, and molecular interactions .
    • Results or Outcomes : The probe was able to detect DNA markers quickly and accurately .
  • Scientific Field: Organic Chemistry

    • Application : 3,5-Dimethyl-1,2,4-triazole is an important intermediate, widely used in the synthesis of other organic compounds, such as pesticides, veterinary drugs, dyes, amine compounds, etc .
    • Methods of Application : This compound is used as a building block in the synthesis of various organic compounds .
    • Results or Outcomes : The synthesized compounds have a wide range of applications in various fields .
  • Scientific Field: Medicinal Chemistry

    • Application : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
    • Methods of Application : This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
    • Results or Outcomes : The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
  • Scientific Field: Biochemistry

    • Application : Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol. It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .
    • Methods of Application : This compound is used as a building block in the synthesis of various organic compounds .
    • Results or Outcomes : The synthesized compounds have a wide range of applications in various fields .

properties

IUPAC Name

5-chloro-N-methyl-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVCFTFVLRFCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NNC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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